1-(4-Cyclopentyloxypiperidin-1-yl)-2-(4-phenyltriazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclopentyloxypiperidin-1-yl)-2-(4-phenyltriazol-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure, combining a piperidine ring, a triazole ring, and a phenyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclopentyloxypiperidin-1-yl)-2-(4-phenyltriazol-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes or ketones.
Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group is introduced via an etherification reaction, where a cyclopentanol derivative reacts with the piperidine ring.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Coupling of the Phenyl Group: The phenyl group is introduced through a substitution reaction, typically involving a halogenated phenyl derivative and a nucleophilic triazole intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyclopentyloxypiperidin-1-yl)-2-(4-phenyltriazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogenated derivatives react with nucleophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated derivatives, nucleophiles (amines, thiols)
Major Products:
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols
Substitution Products: Various substituted derivatives
Scientific Research Applications
1-(4-Cyclopentyloxypiperidin-1-yl)-2-(4-phenyltriazol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopentyloxypiperidin-1-yl)-2-(4-phenyltriazol-1-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The compound’s triazole ring is known to interact with metal ions, which can influence its activity in catalytic processes or enzyme inhibition.
Comparison with Similar Compounds
- 1-(4-Methoxypiperidin-1-yl)-2-(4-phenyltriazol-1-yl)ethanone
- 1-(4-Cyclohexyloxypiperidin-1-yl)-2-(4-phenyltriazol-1-yl)ethanone
- 1-(4-Cyclopentyloxypiperidin-1-yl)-2-(4-methyltriazol-1-yl)ethanone
Comparison: 1-(4-Cyclopentyloxypiperidin-1-yl)-2-(4-phenyltriazol-1-yl)ethanone stands out due to its unique combination of a cyclopentyloxy group and a phenyltriazole moiety. This structural arrangement imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-cyclopentyloxypiperidin-1-yl)-2-(4-phenyltriazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-20(15-24-14-19(21-22-24)16-6-2-1-3-7-16)23-12-10-18(11-13-23)26-17-8-4-5-9-17/h1-3,6-7,14,17-18H,4-5,8-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSQXDQQPOFKSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2CCN(CC2)C(=O)CN3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.